7-Hydroxybenzothiazole-2-carboxaldehyde
Overview
Description
7-Hydroxybenzothiazole-2-carboxaldehyde is a compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzothiazole-2-carboxaldehyde typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with a suitable aldehyde under acidic conditions, leading to the formation of the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot atom economy processes using easily available reagents are favored . These methods are designed to be efficient, economical, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxybenzothiazole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazole derivatives .
Scientific Research Applications
7-Hydroxybenzothiazole-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for drugs targeting various diseases, including diabetes and cancer.
Mechanism of Action
The mechanism of action of 7-Hydroxybenzothiazole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. It can also interact with DNA, leading to the inhibition of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals.
2-Methylbenzothiazole: Utilized in the production of dyes and pigments.
Uniqueness: 7-Hydroxybenzothiazole-2-carboxaldehyde is unique due to its hydroxyl and aldehyde functional groups, which provide distinct reactivity and enable the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
7-hydroxy-1,3-benzothiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-9-5-2-1-3-6(11)8(5)12-7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGJHGTVJMYIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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